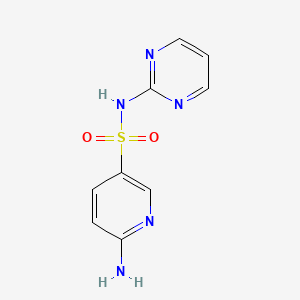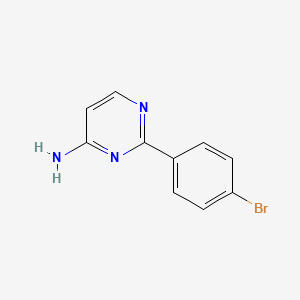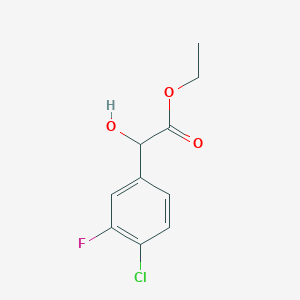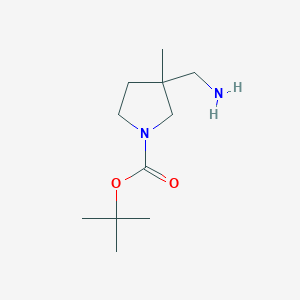
Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group with three methyl groups attached to a central carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a three-dimensional structure due to the presence of the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The presence of the aminomethyl group and the carboxylate group suggests that it could participate in a variety of reactions, including nucleophilic substitution and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique
Catalytic Synthesis Applications
The compound plays a critical role in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This process allows for the switchable synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, leveraging its ability to react with in situ generated carbon dioxide forming carbamic acid. This methodology facilitates the creation of complex pyrroles and their bicyclic analogues, contributing to the diversification of synthetic routes in organic chemistry (Qiu, Wang, & Zhu, 2017).
Chiral Auxiliary and Building Block
It serves as a chiral auxiliary and a building block in the synthesis of enantiomerically pure compounds. For instance, its derivatives have been used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, showcasing its versatility in synthesizing chiral molecules with high enantiomer ratios. This application is crucial for the development of pharmaceuticals and materials with specific chiral properties (Studer, Hintermann, & Seebach, 1995).
NMR Tag for High-Molecular-Weight Systems
The tert-butyl group of tert-butyl derivatives, such as tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate, can serve as an excellent NMR tag in protein research. This application is particularly beneficial for studying high-molecular-weight systems and measuring submicromolar ligand binding affinities without the need for isotope labeling. The ease of detection and the ability to provide clear signals in NMR spectroscopy make it an invaluable tool in structural biology and drug discovery (Chen et al., 2015).
Intermediate in Pharmaceutical Synthesis
The compound serves as an intermediate in the synthesis of pharmaceutically active substances. Its utility is highlighted in the economical synthesis of optically active derivatives starting from readily available materials such as L-aspartic acid. This process exemplifies the compound's role in streamlining the production of pharmaceuticals through efficient and cost-effective synthetic routes (Han et al., 2018).
Mécanisme D'action
Tertiary Alcohols
This compound is a type of tertiary alcohol . Tertiary alcohols are organic compounds where a hydroxy group, -OH, is attached to a saturated carbon atom. They are often used as solvents and in various chemical reactions.
Carbamates
The compound also falls under the category of carbamates . Carbamates are organic compounds derived from carbamic acid and have a functional group that includes a carbonyl (R’-C=O) and an amine (NH2). They are used in a wide range of applications, including as pesticides, fungicides, and pharmaceutical drugs.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNDQGUYWSBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720227 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158758-67-8 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)


![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)
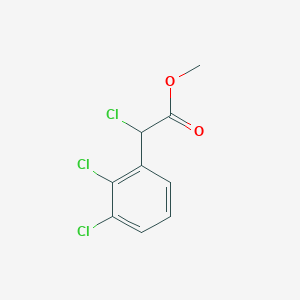
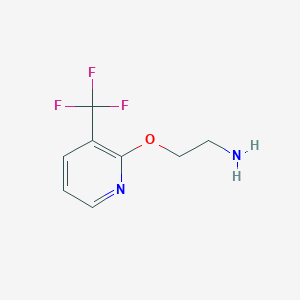

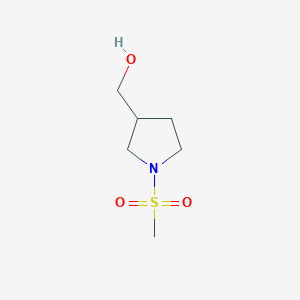
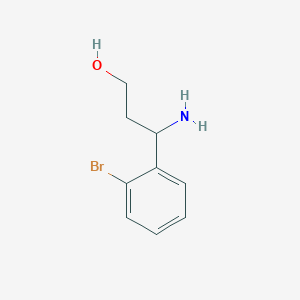
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
